2-(溴甲基)吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

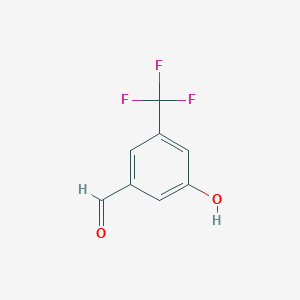

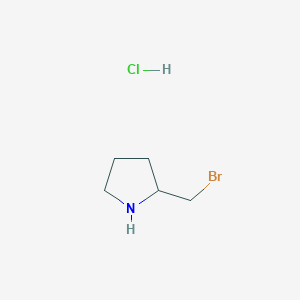

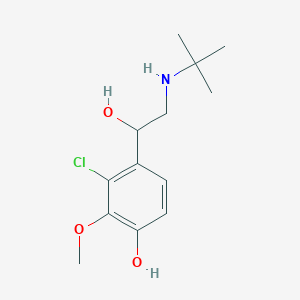

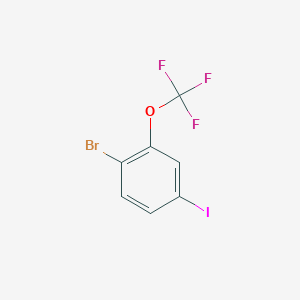

“2-(Bromomethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11BrClN . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis of pyrrolidines involves various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)pyrrolidine hydrochloride” consists of a pyrrolidine ring with a bromomethyl group attached . The average mass of the molecule is 200.505 Da .科学研究应用

合成和转化

- 环收缩和转化:2-(溴甲基)吡咯烷盐酸盐是三溴化硼诱导的 3-甲氧基哌啶环收缩的产物,将哌啶转化为吡咯烷(Tehrani 等,2000)。

- 形成和转化为哌啶-3-酮:它用于合成 4,4-二烷基-2-(溴甲基)吡咯烷及其通过新型环扩氧化方案转化为哌啶-3-酮的过程(D’hooghe 等,2008)。

化学合成和功能化

- 生物碱合成:在通过钯介导的选择性和顺序功能化合成变异林 B 和脱氧变异林 B(天然生物碱)中发挥重要作用(Baeza 等,2010)。

- 苯并吡喃并[2,3-b]吡咯-4(1H)-酮的形成:它有助于形成苯并吡喃并[2,3-b]吡咯-4(1H)-酮,通过芳香亲电取代进一步功能化(Alberola 等,1997)。

聚合物化学中的合成

- 聚电解质合成:用于合成超支化聚电解质,其中其反应进程通过核磁共振进行监测,提供了对所得聚合物的反应性和结构的见解(Monmoton 等,2008)。

生物活性化合物的合成

- 吡咯烷生物碱合成:在合成新的吡咯烷生物碱中发挥作用,这些生物碱因其抗真菌和抗菌活性而重要(Tsuda 等,2005)。

- 对映选择性合成:促进 2-(芳基甲基)和 2-(烯基甲基)吡咯烷衍生物的对映选择性合成,这对生物活性化合物的不对称合成至关重要(Mai 和 Wolfe,2010)。

安全和危害

The safety data sheet for a similar compound, “2-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to seek immediate medical attention in case of exposure .

作用机制

Target of Action

Pyrrolidine derivatives have been reported to be bioactive molecules with target selectivity .

Mode of Action

Without specific information, it’s difficult to say how “2-(Bromomethyl)pyrrolidine hydrochloride” interacts with its targets. Bromomethyl groups are often used in organic synthesis for various reactions, including free radical reactions .

Biochemical Pathways

Compounds with a bromomethyl group can participate in various reactions, such as the suzuki–miyaura cross-coupling reaction .

属性

IUPAC Name |

2-(bromomethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFSLCGUFCCMOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735230 |

Source

|

| Record name | 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)pyrrolidine hydrochloride | |

CAS RN |

1353973-53-1 |

Source

|

| Record name | Pyrrolidine, 2-(bromomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)